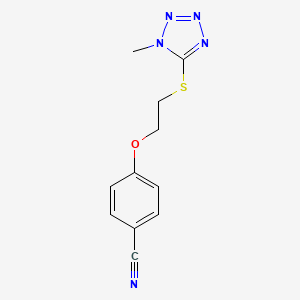

4-(2-((1-Methyl-1h-tetrazol-5-yl)thio)ethoxy)benzonitrile

Description

4-(2-((1-Methyl-1H-tetrazol-5-yl)thio)ethoxy)benzonitrile is a heterocyclic compound featuring a benzonitrile core linked to a 1-methyl-1H-tetrazole-5-ylthioethoxy moiety. This structure combines the electron-withdrawing cyano group with the sulfur-containing tetrazole ring, which is known to enhance metabolic stability and bioavailability in medicinal chemistry applications. The compound’s unique architecture makes it a candidate for drug discovery, particularly in targeting enzymes or receptors sensitive to thioether and aromatic nitrile functionalities.

Properties

Molecular Formula |

C11H11N5OS |

|---|---|

Molecular Weight |

261.31 g/mol |

IUPAC Name |

4-[2-(1-methyltetrazol-5-yl)sulfanylethoxy]benzonitrile |

InChI |

InChI=1S/C11H11N5OS/c1-16-11(13-14-15-16)18-7-6-17-10-4-2-9(8-12)3-5-10/h2-5H,6-7H2,1H3 |

InChI Key |

QCQOJQSRVJBGPA-UHFFFAOYSA-N |

Canonical SMILES |

CN1C(=NN=N1)SCCOC2=CC=C(C=C2)C#N |

Origin of Product |

United States |

Preparation Methods

The synthesis of 4-(2-((1-Methyl-1h-tetrazol-5-yl)thio)ethoxy)benzonitrile can be approached through various methods. One common method involves the reaction of 4-(2-bromoethoxy)benzonitrile with 1-methyl-1H-tetrazole-5-thiol under basic conditions. The reaction typically takes place in a solvent such as dimethylformamide (DMF) at elevated temperatures .

Chemical Reactions Analysis

4-(2-((1-Methyl-1h-tetrazol-5-yl)thio)ethoxy)benzonitrile undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the tetrazole ring can be replaced by other nucleophiles under appropriate conditions

Scientific Research Applications

4-(2-((1-Methyl-1h-tetrazol-5-yl)thio)ethoxy)benzonitrile has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: It is explored for its potential use in drug development, particularly as a bioisostere for carboxylic acids.

Industry: The compound is used in the development of new materials with specific properties

Mechanism of Action

The mechanism of action of 4-(2-((1-Methyl-1h-tetrazol-5-yl)thio)ethoxy)benzonitrile involves its interaction with specific molecular targets. The tetrazole ring can mimic the carboxylate group, allowing the compound to bind to enzymes and receptors in a similar manner. This interaction can lead to the inhibition or activation of specific biological pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 4-(2-((1-Methyl-1H-tetrazol-5-yl)thio)ethoxy)benzonitrile with four structurally related pyrimidine derivatives (compounds 15–18 ) and cephalosporin analogs from the provided evidence. Key parameters include molecular weight, melting point, synthetic yield, and functional group contributions.

Key Comparisons

Structural Variations :

- The pyrimidine derivatives (15–18 ) share the 1-methyl-1H-tetrazol-5-ylthio group but differ in their aromatic substituents (e.g., methoxyphenyl, dichlorophenyl). In contrast, the target compound replaces the pyrimidine core with a benzonitrile group, likely altering electronic properties and binding interactions .

- The cephalosporin analogs () integrate the tetrazole-thio group into a β-lactam antibiotic scaffold, emphasizing its versatility in drug design for antimicrobial activity .

Physical Properties :

- Melting points for pyrimidine derivatives (15–18 ) range from 130–192°C, suggesting that bulkier substituents (e.g., dichlorophenyl in 17 ) reduce crystallinity. The target compound’s melting point is unreported but may fall within a similar range due to its planar benzonitrile core.

- The target compound’s lower molecular weight (~277 g/mol vs. 430–455 g/mol for pyrimidines) implies improved solubility, a critical factor in pharmacokinetics.

Synthetic Efficiency :

- Pyrimidine derivatives achieved high yields (81.9–89.9%), attributed to robust thioether coupling reactions. The target compound’s synthesis may face challenges in optimizing the ethoxy linker’s stability during nitrile group introduction.

Functional Group Contributions: The tetrazole-thio group in all compounds enhances resistance to oxidative metabolism, a feature critical for prolonged drug half-life .

Research Findings and Implications

- Cephalosporin Analogs : The tetrazole-thio group in β-lactams () improves stability against bacterial β-lactamases, highlighting its role in overcoming antibiotic resistance .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.